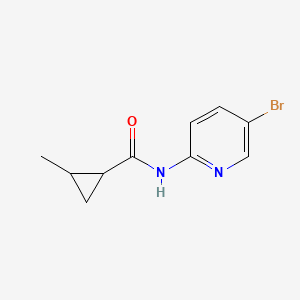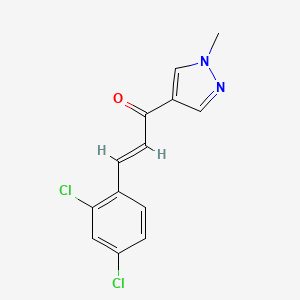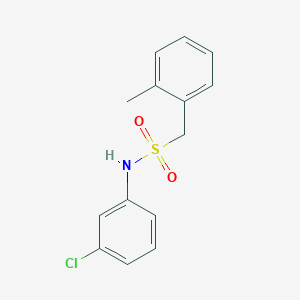
N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide is a chemical compound with the molecular formula C10H13BrN2O It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a cyclopropane carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a suitable catalyst.
Formation of 2-methylcyclopropanecarboxylic acid: This intermediate is synthesized through a cyclopropanation reaction involving a suitable alkene and a carboxylic acid derivative.
Amidation reaction: The final step involves the coupling of the brominated pyridine with 2-methylcyclopropanecarboxylic acid to form the desired amide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Typically carried out using nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide has diverse applications in scientific research, including:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Material science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological studies: The compound is used in studies to understand its interactions with biological targets and its potential effects on biological systems.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or modulating their function. The cyclopropane carboxamide group may also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(5-bromo-2-pyridinyl)-2-methylpropanamide: This compound has a similar structure but lacks the cyclopropane ring, which may affect its binding properties and reactivity.
N-(5-chloro-2-pyridinyl)-2-methylcyclopropanecarboxamide: The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
N-(5-bromo-2-pyridinyl)-2-methylbutanamide: This compound has a longer alkyl chain, which may influence its solubility and interaction with biological targets.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6-4-8(6)10(14)13-9-3-2-7(11)5-12-9/h2-3,5-6,8H,4H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBHNDUWMCHAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4662861.png)
![N-mesityl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4662865.png)
![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4662878.png)
![(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4662884.png)

![methyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate](/img/structure/B4662889.png)
![methyl 3-cyclopropyl-6-(2-furyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4662896.png)
![2-methoxy-N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B4662905.png)
![N-(4-acetylphenyl)-2-cyano-3-{2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4662911.png)
![9-cyclohexyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B4662926.png)
![N-benzyl-2-[3-(phenylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4662943.png)
![5-[1-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4662945.png)
![2,2-dichloro-1-methyl-N'-[1-(2-phenylethyl)-4-piperidinylidene]cyclopropanecarbohydrazide](/img/structure/B4662950.png)
